5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
Description
This compound (CAS 535-07-9) features two imidazolidine-2,4-dione moieties connected via a disulfide (-S-S-) bridge between methyl groups. The disulfide bond introduces redox-sensitive properties, making it structurally distinct from other derivatives.
Properties
IUPAC Name |
5-[[(2,5-dioxoimidazolidin-4-yl)methyldisulfanyl]methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4S2/c13-5-3(9-7(15)11-5)1-17-18-2-4-6(14)12-8(16)10-4/h3-4H,1-2H2,(H2,9,11,13,15)(H2,10,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAHRZHPCKKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)SSCC2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279801, DTXSID10902021 | |
| Record name | 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-07-9 | |
| Record name | NSC14169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. Its structure features a disulfide moiety and imidazolidine-2,4-dione framework, which are known to contribute to its therapeutic potential.
- Molecular Formula : C₈H₁₀N₄O₄S₂
- CAS Number : 225089
- Chemical Structure : The compound includes a central imidazolidine ring with two carbonyl groups and a disulfide linkage, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Bcl-2 Proteins : Recent studies have shown that derivatives of imidazolidine-2,4-dione can inhibit anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are critical in cancer cell survival. For instance, compound 8k demonstrated significant growth inhibition in K562 and PC-3 cell lines, indicating its potential as an anticancer agent .
- Serotonin Transporter Interaction : Research indicates that imidazolidine derivatives exhibit affinity for serotonin transporters (SERT) and 5-HT receptors. These interactions suggest potential applications in treating mood disorders, as compounds with high affinity for SERT can modulate serotonin levels .
- Cardiovascular Effects : Studies on related compounds have reported cardiovascular effects such as hypotension and bradycardia. These effects are believed to involve the activation of muscarinic receptors and nitric oxide release, showcasing the compound's influence on vascular dynamics .
Biological Activity Summary Table
Case Studies
- Anticancer Activity : In a study focused on imidazolidine derivatives, compound 8k was synthesized and tested against various cancer cell lines. Results showed it outperformed the lead compound WL-276 in inhibiting cell growth, suggesting its efficacy as a chemotherapeutic agent .
- Neuropharmacological Evaluation : Derivatives were evaluated for their binding affinities to serotonin receptors. Compounds demonstrated varying degrees of interaction with SERT, highlighting their potential in treating depression and anxiety disorders .
- Vascular Response Studies : Investigations into the cardiovascular effects of imidazolidine derivatives revealed that certain compounds induced relaxation in mesenteric rings through endothelial mechanisms. This suggests possible therapeutic applications in managing hypertension .
Comparison with Similar Compounds
Disulfide-Bridged Analogs
- 5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione (): Structural Difference: Ethyl spacers instead of methyl groups in the disulfide bridge. Ethyl groups could improve lipid solubility compared to the methyl-bridged compound .
Aryl-Substituted Imidazolidine-2,4-diones
- (Z)-5-(4-Methoxyphenylidene)-3-coumarinyl-thiazolidine-2,4-dione derivatives (): Structural Difference: Arylidene substituents (e.g., 4-methoxy, 4-bromo) at position 5 and coumarin linkages. Implications: Extended conjugation enhances UV absorption (relevant for photodynamic therapy). Data: Compounds like 5g (4-methoxy) and 5k (4-bromo) show distinct melting points (e.g., 248–250°C for 5g) and Rf values, indicating polarity differences .
Bioactive Imidazolidine-2,4-dione Derivatives
- BAY-9835 ():
- 7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid (): Structural Difference: Cyclohexyl-hydroxypropyl and heptanoic acid chains. Implications: The carboxylic acid group enables salt formation, improving solubility. The cyclohexyl group may enhance membrane permeability .
Alkyl-Substituted Derivatives
- 5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5, ):
- 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 2402-44-0, ):
Key Comparative Data
Research Implications
- Redox Activity : The disulfide bridge in the target compound may enable controlled drug release in reducing environments (e.g., tumor microenvironments) .
- Stability : Compared to ether-linked analogs (e.g., ), disulfides are prone to cleavage in vivo, limiting half-life but offering tunable kinetics .
- Therapeutic Potential: Unlike metal hybrids (), the target compound lacks heavy metals, reducing toxicity risks but possibly limiting anticancer efficacy .
Q & A
Q. What are the established synthetic routes for 5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving thiosemicarbazide derivatives and functionalized oxo-compounds. A common method involves refluxing a mixture of thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo-compound in DMF/acetic acid (1:2 v/v) for 2 hours, followed by recrystallization . Yield optimization requires precise control of stoichiometry (e.g., 0.01 mol thiosemicarbazide, 0.03 mol oxo-compound) and temperature, as deviations lead to side reactions (e.g., hydrolysis of disulfide bonds) .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) is essential for confirming the disulfide bond and imidazolidine ring structure. Key signals include:
Q. How does the compound’s stability vary under different storage conditions?
The compound is hygroscopic and sensitive to oxidation. Long-term stability requires storage in anhydrous DMF or DMSO at –20°C under nitrogen. Exposure to moisture or light accelerates degradation, as evidenced by hydrolysis products in UPLC-MS (e.g., m/z 369 → m/z 361 due to carbonyl reduction) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of disulfide-linked byproducts during synthesis?
Disulfide bond formation arises from oxidative coupling of thiol intermediates. Computational studies suggest that electron-withdrawing groups on the imidazolidinone ring (e.g., 4-methoxyphenyl) stabilize the transition state via resonance, reducing byproduct formation . Kinetic experiments using radical scavengers (e.g., TEMPO) confirm a non-radical pathway dominated by nucleophilic substitution .
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
Contradictions arise from the compound’s zwitterionic nature. In DMSO, the imidazolidinone ring adopts a planar conformation, enhancing solubility (up to 50 mg/mL). In chloroform, non-planar conformations reduce solubility (<5 mg/mL). X-ray crystallography (e.g., C24H24N4O2S derivatives) confirms conformational flexibility . Adjusting pH or using co-solvents (e.g., DMF:EtOH 1:1) mitigates this issue .
Q. What computational strategies predict the compound’s bioactivity against enzyme targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal high affinity for cysteine proteases (e.g., cathepsin B) due to disulfide-mediated covalent binding. Key interactions include:
Q. How do structural modifications (e.g., halogen substitution) alter its pharmacokinetic profile?
Fluorination at the phenyl ring (e.g., 4-fluorophenyl derivatives) increases metabolic stability (t₁/₂ from 2.1 to 4.7 hours in human microsomes) but reduces aqueous solubility. Chlorination enhances target affinity (Ki from 12 nM to 3.5 nM for 4-chloro derivatives) but elevates cardiotoxicity risks (hERG inhibition IC₅₀ = 1.2 μM) .
Methodological Guidance
Q. What experimental designs address challenges in isolating the compound from reaction mixtures?
Q. How should researchers approach conflicting bioactivity data across cell-based vs. in vivo models?
Discrepancies often stem from differential redox environments. For example, the compound shows potent activity in hypoxic tumor cells (GSH-depleted) but limited efficacy in normoxic tissues. Validate using:
- ROS-sensitive probes (e.g., DCFH-DA) to map intracellular activation.
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
